molecular formula C15H10ClF3N4O2 B3013074 4-amino-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 339278-06-7

4-amino-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-isoindole-1,3(2H)-dione

Cat. No.: B3013074
CAS No.: 339278-06-7
M. Wt: 370.72
InChI Key: LUDQGOWUESCOOH-UHFFFAOYSA-N
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Description

This compound features a fused isoindole-1,3-dione core substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group via a methylamino linker and an additional amino group at the 4-position. The trifluoromethyl (CF₃) and chloro (Cl) substituents enhance its lipophilicity and electronic stability, making it a candidate for applications in medicinal chemistry or agrochemicals.

Properties

IUPAC Name

4-amino-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N4O2/c1-22(12-9(16)5-7(6-21-12)15(17,18)19)23-13(24)8-3-2-4-10(20)11(8)14(23)25/h2-6H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDQGOWUESCOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C3=C(C2=O)C(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-amino-2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-isoindole-1,3(2H)-dione , with CAS number 339101-72-3, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H12ClF3N4O2C_{16}H_{12}ClF_3N_4O_2, indicating a structure that includes an isoindole core with various functional groups that may influence its biological activity. The presence of the trifluoromethyl and chloro groups on the pyridine ring is significant as these substituents can enhance lipophilicity and modulate interactions with biological targets.

Antitumor Activity

Research indicates that compounds similar to 4-amino-2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-isoindole-1,3(2H)-dione exhibit notable antitumor properties. For instance, studies have shown that related isoindole derivatives can inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analyses suggest that the presence of electron-withdrawing groups like chloro and trifluoromethyl enhances cytotoxicity against tumor cells .

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (µM)Cell Line
Compound A1.61 ± 1.92A431 (human epidermoid carcinoma)
Compound B1.98 ± 1.22U251 (human glioblastoma)
Compound C<10HT29 (human colon cancer)

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored. Analogues containing similar structural motifs have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

The proposed mechanisms through which 4-amino-2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-isoindole-1,3(2H)-dione exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways critical for cell survival and proliferation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.

Case Studies

Several studies have investigated the biological effects of this compound and its analogues:

  • Anticancer Study : A study evaluated a series of isoindole derivatives for their anticancer effects on different cell lines. The results indicated that modifications to the pyridine ring significantly affected their potency, with some derivatives achieving IC50 values below 10 µM against aggressive cancer types .
  • Antimicrobial Study : Another investigation focused on the antibacterial activity of related compounds against MRSA. The study found that certain substitutions enhanced efficacy, suggesting a potential therapeutic application in treating resistant infections .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Preliminary studies suggest that this compound exhibits potential anticancer properties. Its ability to interact with specific molecular targets allows it to inhibit cancer cell proliferation. For instance, it has been investigated for its effects on various cancer cell lines, demonstrating cytotoxicity at specific concentrations.

Antimicrobial Properties : The compound has shown promising results in antimicrobial assays. Its structural features enable it to disrupt bacterial cell membranes or inhibit essential enzymes, making it a candidate for developing new antibiotics against resistant strains.

Biological Research

Enzyme Inhibition Studies : Research indicates that 4-amino-2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-isoindole-1,3(2H)-dione can act as an enzyme inhibitor. Detailed studies are needed to elucidate the specific pathways involved and the mechanism of action.

Material Science

Polymer Development : This compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its unique functional groups allow for modifications that can tailor the properties of the resulting materials for specific applications in coatings and composites.

Case Studies

  • Anticancer Research : A study conducted on various tumor cell lines revealed that the compound inhibited cell growth significantly at concentrations above 10 µM. Further investigations are ongoing to determine its efficacy in vivo.
  • Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

Target Compound
  • Core : Isoindole-1,3-dione (rigid bicyclic system).
  • Substituents: 3-Chloro-5-(trifluoromethyl)pyridinyl group (electron-withdrawing substituents). Methylamino linker (enhances solubility and conformational flexibility).
Analog 1 : 4-Chloro-5-(Methylamino)-2-[3-(Trifluoromethyl)Phenyl]-3(2H)-Pyridazinone (T3D3893)
  • Core: Pyridazinone (monocyclic, less rigid).
  • Substituents: 3-(Trifluoromethyl)phenyl (similar CF₃ group but attached to a phenyl ring). Methylamino and chloro groups (positioned on the pyridazinone ring).
  • Key Difference: The pyridazinone core lacks the fused bicyclic structure of isoindole-dione, reducing steric hindrance and altering electronic distribution.
Analog 2 : 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine
  • Core: Pyridine (monocyclic, planar).
  • Substituents :
    • Chloro and substituted phenyl groups (similar halogenated and aromatic motifs).
  • Key Difference : Absence of the isoindole-dione system and trifluoromethyl group limits comparative bioactivity profiles.

Q & A

Q. What are the key intermediates and synthetic routes for synthesizing this compound?

  • Methodological Answer : The compound can be synthesized using 2-amino-3-chloro-5-(trifluoromethyl)pyridine (CAS 79456-26-1) as a critical intermediate. This pyridine derivative undergoes nucleophilic substitution with isoindole-1,3-dione precursors. Phosphorus oxychloride (POCl₃) is often employed for dehydration steps to form the isoindole-dione core. Reaction optimization may involve refluxing in anhydrous solvents like dichloromethane or THF under inert conditions .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolves aromatic protons and substituents (e.g., trifluoromethyl and pyridinyl groups).
  • LC-MS : Confirms molecular weight (e.g., [M+H]⁺ peaks) and detects impurities.
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N-H bonds.
  • HPLC-UV : Assesses purity (>98% recommended for pharmacological studies) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction conditions?

  • Methodological Answer : DOE methods (e.g., fractional factorial or Box-Behnken designs) systematically evaluate variables such as temperature, catalyst loading, and solvent polarity. For example, a 3² factorial design could optimize reaction time and POCl₃ concentration, with ANOVA identifying significant factors. This reduces experimental runs by 40–60% while maximizing yield .

Q. What computational tools predict reaction pathways and intermediates?

  • Methodological Answer : Quantum mechanical methods like Density Functional Theory (DFT) calculate transition-state energies and intermediate stability. The ICReDD framework integrates these models with experimental data (e.g., reaction kinetics) to prioritize viable pathways. For instance, transition-state analysis of the amination step can guide solvent selection to lower activation barriers .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • Multi-nuclear NMR : Use DEPT-135 or HSQC to distinguish overlapping signals (e.g., aromatic vs. methylamino protons).
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., pyridinyl substitution pattern).
  • Isotopic Labeling : Trace reaction mechanisms (e.g., ¹⁵N-labeled amines to confirm coupling sites) .

Methodological Comparison Table

Technique Application Key Evidence
DOE (Factorial Design)Optimizes reaction time/yield
DFT CalculationsPredicts transition-state geometries
LC-MSValidates molecular weight and purity
X-ray CrystallographyConfirms regiochemistry

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